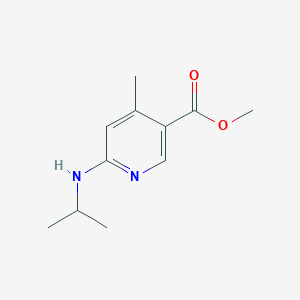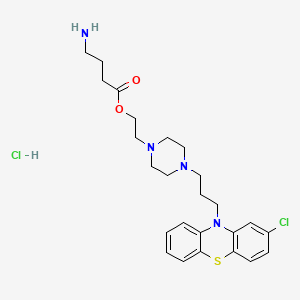
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is a complex organic compound that belongs to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to perphenazine, a well-known antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride involves multiple steps. The initial step typically includes the chlorination of phenothiazine to form 2-chloro-10H-phenothiazine. This intermediate is then reacted with 3-chloropropylamine to form 3-(2-chloro-10H-phenothiazin-10-yl)propylamine. The next step involves the reaction of this intermediate with piperazine to form 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethanol. Finally, this compound is esterified with 4-aminobutanoic acid and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The chlorine atom on the phenothiazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating psychotic disorders, anxiety, and depression.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The compound exerts its effects primarily by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps to alleviate symptoms of psychosis by reducing dopamine activity. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Perphenazine: A closely related compound with similar antipsychotic properties.
Chlorpromazine: Another phenothiazine derivative used in the treatment of psychotic disorders.
Fluphenazine: Known for its long-acting effects in managing schizophrenia.
Uniqueness
2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of phenothiazine and piperazine moieties enhances its efficacy and reduces side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H34Cl2N4O2S |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;hydrochloride |
InChI |
InChI=1S/C25H33ClN4O2S.ClH/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H |
Clave InChI |
QLSODQWNKDAMMX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


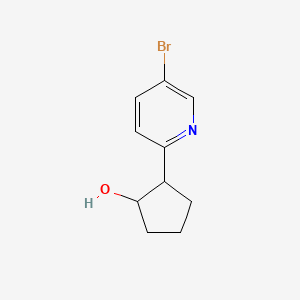
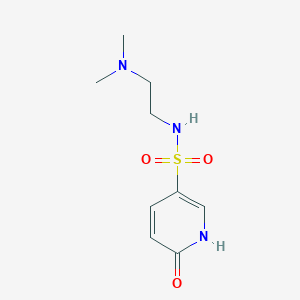
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
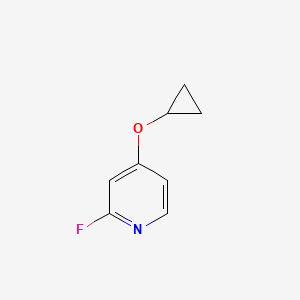
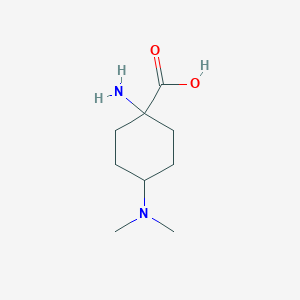
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
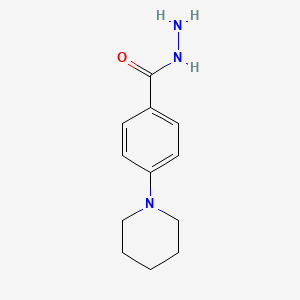
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
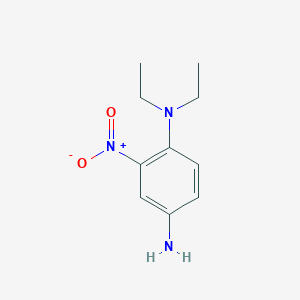
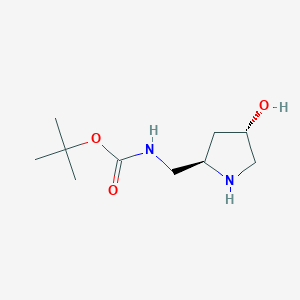
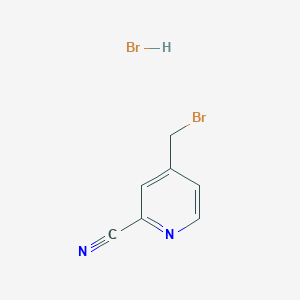
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
